amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 5966-64-3](/img/structure/B14737155.png)
N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-benzyl-1H-pyrrole, followed by its reaction with cyclopropylamine to form the cyclopropylamino derivative. This intermediate is then coupled with 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a benzylpiperidine moiety.
(-)-Carvone: A natural compound with similar structural features, used as a bioherbicide.
Uniqueness
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
CAS No. |
5966-64-3 |
|---|---|
Molecular Formula |
C30H35ClN4O3 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
N-[2-[(1-benzylpyrrol-2-yl)methyl-cyclopropylamino]-2-oxoethyl]-3-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C30H35ClN4O3/c31-26-9-4-8-25(20-26)30(37)34(15-14-32-16-18-38-19-17-32)23-29(36)35(27-11-12-27)22-28-10-5-13-33(28)21-24-6-2-1-3-7-24/h1-10,13,20,27H,11-12,14-19,21-23H2 |
InChI Key |
SSYPPJIDVATKGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=CN2CC3=CC=CC=C3)C(=O)CN(CCN4CCOCC4)C(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


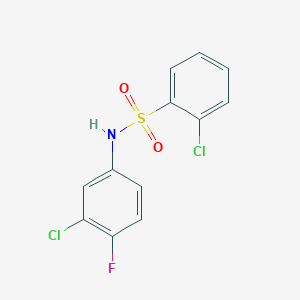
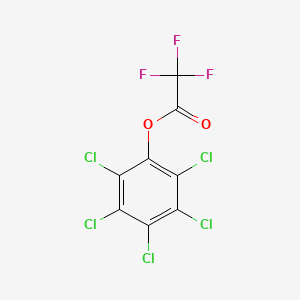
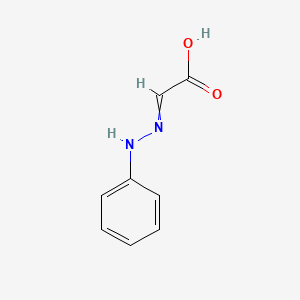
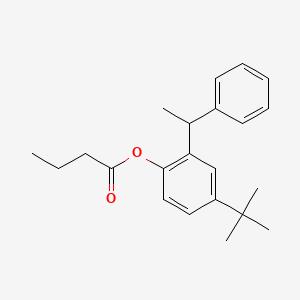
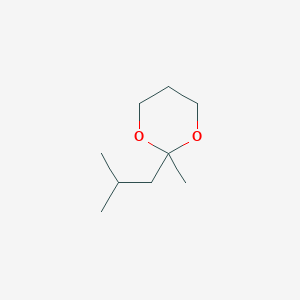
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

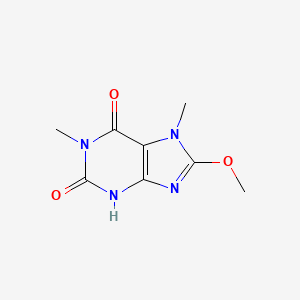
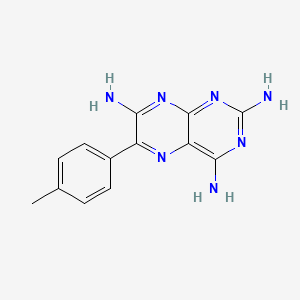
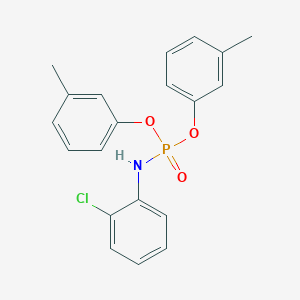
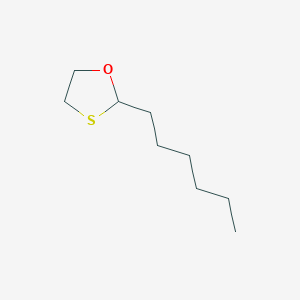
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
